2-(2-(tert-butyl)-5-fluoro-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(3-methoxybenzyl)acetamide
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Overview
Description
2-(2-(tert-butyl)-5-fluoro-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(3-methoxybenzyl)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(tert-butyl)-5-fluoro-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(3-methoxybenzyl)acetamide typically involves several steps:
Formation of the indazole core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.
Introduction of the tert-butyl and fluoro groups: The tert-butyl group can be introduced via alkylation reactions, while the fluoro group can be added through electrophilic fluorination.
Attachment of the acetamide moiety: The acetamide group can be introduced through acylation reactions using acyl chlorides or anhydrides.
N-(3-methoxybenzyl) substitution: The final step involves the substitution of the acetamide nitrogen with the 3-methoxybenzyl group, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide nitrogen and the fluoro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include alcohols.
Substitution: Products depend on the nucleophile used, leading to various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological pathways and mechanisms, particularly those involving indazole derivatives.
Mechanism of Action
The mechanism of action of 2-(2-(tert-butyl)-5-fluoro-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(3-methoxybenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(tert-butyl)-5-fluoro-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(3-methoxyphenyl)acetamide
- 2-(2-(tert-butyl)-5-chloro-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(3-methoxybenzyl)acetamide
- 2-(2-(tert-butyl)-5-fluoro-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(4-methoxybenzyl)acetamide
Uniqueness
The uniqueness of 2-(2-(tert-butyl)-5-fluoro-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(3-methoxybenzyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, while the fluoro group enhances its reactivity and binding affinity. The methoxybenzyl group further modulates its electronic properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(2-tert-butyl-5-fluoro-3-oxoindazol-1-yl)-N-[(3-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O3/c1-21(2,3)25-20(27)17-11-15(22)8-9-18(17)24(25)13-19(26)23-12-14-6-5-7-16(10-14)28-4/h5-11H,12-13H2,1-4H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWVOUMQJDUPEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C2=C(N1CC(=O)NCC3=CC(=CC=C3)OC)C=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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